![molecular formula C13H13BrN2O2S B4765337 2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4765337.png)
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Overview
Description
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C13H12BrNOS. It is also known as BPTP and is used in scientific research as a tool compound to study the role of protein tyrosine phosphatases (PTPs) in various biological processes. PTPs are a class of enzymes that catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP is a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
Mechanism of Action
BPTP inhibits PTP activity by binding to the active site of the enzyme. PTPs catalyze the removal of phosphate groups from tyrosine residues in proteins, thereby regulating their activity. BPTP binds to the active site of PTPs and prevents them from carrying out their catalytic function. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BPTP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by targeting PTPs involved in cell proliferation. BPTP has also been shown to improve glucose tolerance in diabetic mice by inhibiting PTPs involved in insulin signaling. Additionally, BPTP has been shown to modulate the immune response by inhibiting PTPs involved in T cell activation.
Advantages and Limitations for Lab Experiments
The advantages of using BPTP in lab experiments include its potency and selectivity for PTPs. BPTP has been shown to be a highly effective inhibitor of PTPs, making it an important tool for studying their function. Additionally, BPTP is selective for PTPs, meaning that it does not inhibit other enzymes in the cell. This allows researchers to specifically study the role of PTPs in various biological processes.
The limitations of using BPTP in lab experiments include its potential toxicity and off-target effects. BPTP has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, BPTP may have off-target effects on other enzymes in the cell, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving BPTP. One area of research is the development of more potent and selective PTP inhibitors. While BPTP is a highly effective inhibitor of PTPs, there is still room for improvement in terms of potency and selectivity. Additionally, further research is needed to understand the role of specific PTPs in various biological processes. This could lead to the development of targeted therapies for diseases involving dysregulated PTP activity. Finally, the use of BPTP in combination with other drugs or therapies could enhance its effectiveness and reduce potential toxicity.
Scientific Research Applications
BPTP is used as a tool compound in scientific research to study the role of PTPs in various biological processes. PTPs are involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. BPTP has been shown to be a potent and selective inhibitor of PTPs, making it an important tool for studying their function.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZVYEIJMGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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